6-Propoxy-2-naphthalenesulfonamide
Description
6-Propoxy-2-naphthalenesulfonamide is a naphthalene-derived sulfonamide compound characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position and a sulfonamide (-SO₂NH₂) group at the 2-position of the naphthalene ring. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the propoxy chain and sulfonamide moiety, which are critical for bioavailability and metabolic stability.
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.327 |
IUPAC Name |
6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-17-12-5-3-11-9-13(18(14,15)16)6-4-10(11)8-12/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16) |
InChI Key |
GWBJVEZYBQACEE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, molecular properties, and regulatory considerations for 6-Propoxy-2-naphthalenesulfonamide relative to analogous naphthalene derivatives. Key compounds are drawn from pharmacopeial impurity lists and safety data sheets (see Table 1).
Table 1: Structural and Regulatory Comparison of Naphthalene Derivatives
Key Findings:
For example, (6-Methoxy-2-naphthyl)acetic Acid (logP ~2.8) is less lipophilic than propoxy derivatives, which may favor renal excretion over tissue accumulation.
Sulfonamide Functionality
- The sulfonamide group in this compound contributes to acidity (pKa ~10–12 for similar sulfonamides), affecting ionization and protein binding. In contrast, 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-2-naphthalenesulfonamide’s tertiary sulfonamide (with methyl and hydroxyethyl groups) reduces acidity, altering metabolic pathways .
This compound’s safety profile remains uncharacterized in the evidence, but analogs like 6-hydroxy sulfonamides require precautions for skin/eye exposure .
Synthetic Relevance Compounds such as 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one (CAS 343272-53-7) highlight the importance of substituent position in dimeric structures, whereas this compound’s monomeric structure may simplify synthesis and purification .
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